![molecular formula C21H20FN3O2 B2557616 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-58-2](/img/structure/B2557616.png)
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a reversible and highly selective Monoacylglycerol Lipase (MAGL) inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Chemical Reactions Analysis
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .Applications De Recherche Scientifique
Psychoactive Substance Analysis
A study by Rust et al. (2012) explored the prevalence of new psychoactive substances, including the role of piperazines, in a retrospective analysis of hair samples. The research aimed at understanding the changing patterns of designer drugs, indicating the compound's significance in forensic toxicology and public health monitoring Rust, Baumgartner, Dally, & Kraemer, 2012.
Pharmacokinetic Studies
In pharmacokinetic research, Renzulli et al. (2011) detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighting the compound's metabolism and elimination pathways in humans. This study provides critical insights into the drug's biotransformation, essential for developing safer and more effective therapeutic agents Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011.
Neuropharmacological Effects
Brito et al. (2017) investigated the anxiolytic-like effects of a new compound, demonstrating its potential in neuropharmacological applications. This research underscores the compound's relevance in understanding brain function and developing treatments for anxiety disorders Brito, Fajemiroye, Neri, Silva, Silva, Sanz, Vaz, de Carvalho, Ghedini, Lião, Menegatti, & Costa, 2017.
Radioligand Development for PET Imaging
Research by Patel et al. (2019) on [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by positron emission tomography (PET), exemplifies the compound's utility in developing diagnostic tools for glioma. This study illustrates its application in enhancing non-invasive cancer diagnostics Patel, Beinat, Haywood, Murty, Xie, Recht, Nagpal, Thomas, Khalighi, Gandhi, Holley, & Gambhir, 2019.
Analytical Method Development
The development and validation of analytical methods for detecting and quantifying psychoactive substances, as detailed by Papsun et al. (2016) in their study on MT-45, indicate the compound's role in toxicological analysis and public safety. This research aids in the accurate identification of substances in drug-related deaths, contributing to forensic science and public health Papsun, Krywanczyk, Vose, Bundock, & Logan, 2016.
Mécanisme D'action
Target of Action
The primary targets of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-19(17-4-2-3-5-18(17)23-14)20(26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASIYWNGRHVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

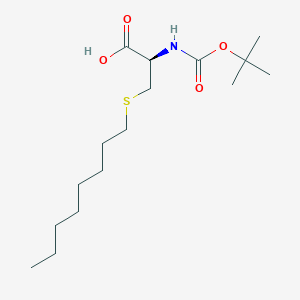
![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)
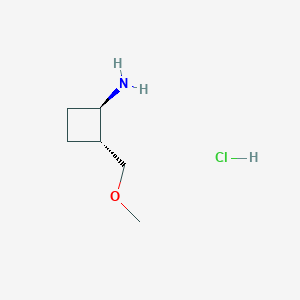
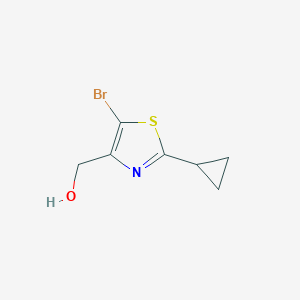

![(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2557543.png)

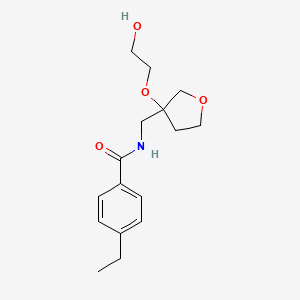
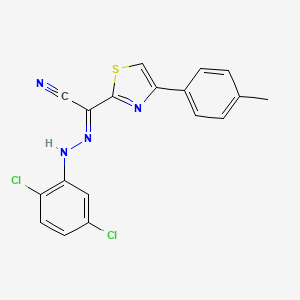
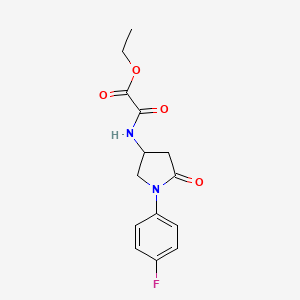

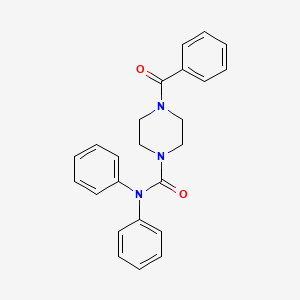
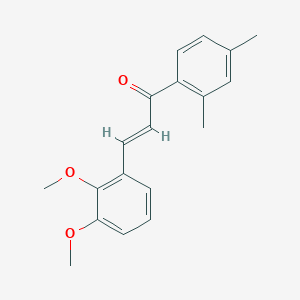
![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)